molecular formula C9H9BrF3N B13977789 4-bromo-N-ethyl-N-(trifluoromethyl)aniline

4-bromo-N-ethyl-N-(trifluoromethyl)aniline

Cat. No.: B13977789
M. Wt: 268.07 g/mol
InChI Key: OQQFCVGANOIKRI-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-N-(trifluoromethyl)aniline typically involves the introduction of the bromine, ethyl, and trifluoromethyl groups onto the aniline ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent reduction and bromination steps. These methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted anilines .

Scientific Research Applications

4-Bromo-N-ethyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group.

    4-Bromo-2-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group in a different position.

    4-(Trifluoromethyl)aniline: Lacks both the bromine and ethyl groups .

Uniqueness

4-Bromo-N-ethyl-N-(trifluoromethyl)aniline is unique due to the combination of the bromine, ethyl, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

4-bromo-N-ethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-2-14(9(11,12)13)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3

InChI Key

OQQFCVGANOIKRI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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